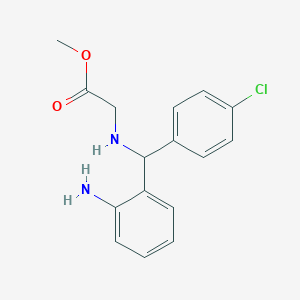
Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate” is a chemical compound. It is also known by other names such as “Methyl (2R)-amino (2-chlorophenyl)acetate” and "®- (-)-2-Chlorophenylglycine methyl ester" . It has a molecular formula of CHClNO .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has a molecular formula of CHClNO . The average mass is 199.634 Da and the monoisotopic mass is 199.040009 Da .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 199.634 . Other physical and chemical properties like density, boiling point, and flash point are not available in the sources I have access to .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Improved Synthesis Pathways : Research has developed improved synthesis pathways for compounds related to "Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate," such as clopidogrel and its isomers, through processes that offer advantages like high yield, moderate conditions, and suitability for industrialization. These synthesis methods are crucial for producing complex molecules efficiently and with high purity, which is essential for further pharmaceutical and material science research (Hu Jia-peng, 2012); (Zhong Wei-hui, 2010).
Chemical Structure and Antimicrobial Agents : The compound has been utilized in synthesizing formazans from Mannich bases as antimicrobial agents. These derivatives show moderate antimicrobial activity, highlighting its potential in developing new antimicrobial compounds (P. Sah et al., 2014).
Anticancer Research : Amino acetate functionalized Schiff base organotin(IV) complexes derived from similar compounds have shown potential as anticancer drugs. Studies have characterized their structure and evaluated their in vitro cytotoxicity against human tumor cell lines, providing a pathway for the development of new anticancer therapies (T. S. Basu Baul et al., 2009).
Material Science Applications : Research into the synthesis and structural characterization of triorganotin(IV) complexes for materials science applications has also been reported. These studies offer insights into the potential use of such compounds in developing new materials with unique properties (T. Baul et al., 2002).
Environmental and Industrial Applications
Corrosion Inhibition : α-Aminophosphonates derived from similar compounds have been studied for their role as corrosion inhibitors in industrial applications. Their effectiveness in protecting mild steel in acidic environments opens avenues for their use in industrial maintenance and preservation (N. Gupta et al., 2017).
Pollution Remediation : Research has explored the use of acetate as an electron donor to stimulate the degradation of pollutants like 2,4-dichlorophenoxyacetic acid under methanogenic conditions. This study provides a new strategy for the remediation of polluted soils, showcasing the environmental applications of related compounds (Zhi-man Yang et al., 2017).
Propiedades
IUPAC Name |
methyl 2-[[(2-aminophenyl)-(4-chlorophenyl)methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-21-15(20)10-19-16(11-6-8-12(17)9-7-11)13-4-2-3-5-14(13)18/h2-9,16,19H,10,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGKMPQCHGBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=C(C=C1)Cl)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

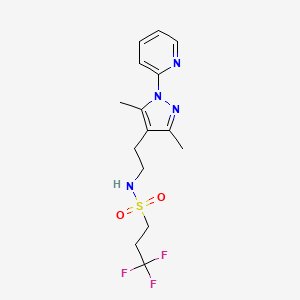
![N'-(5-Chloro-2-cyanophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2938970.png)

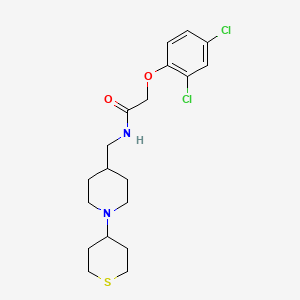

![N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2938974.png)
![N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938977.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2938979.png)
![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2938983.png)
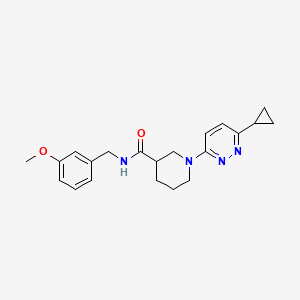
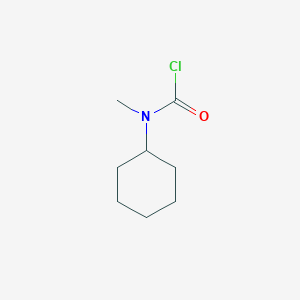
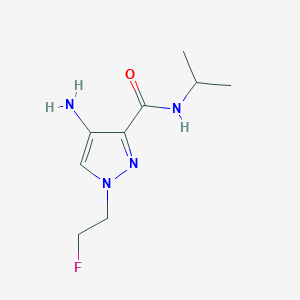
![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)